molecular formula C27H25FN4O4S B1672450 Ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate CAS No. 306974-70-9

Ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate

Cat. No. B1672450
M. Wt: 520.6 g/mol
InChI Key: PTPNCCWOTBBVJR-UHFFFAOYSA-N
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Description

Ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate, also known as GW-1100, is a chemical compound with the molecular formula C27H25FN4O4S . It has a molecular weight of 520.6 g/mol . This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .


Molecular Structure Analysis

The InChI string of this compound is InChI=1S/C27H25FN4O4S/c1-3-35-25 (34)20-7-11-23 (12-8-20)32-16-21 (13-19-14-29-26 (30-15-19)36-4-2)24 (33)31-27 (32)37-17-18-5-9-22 (28)10-6-18/h5-12,14-16H,3-4,13,17H2,1-2H3 . The Canonical SMILES string is CCOC1=NC=C (C=N1)CC2=CN (C (=NC2=O)SCC3=CC=C (C=C3)F)C4=CC=C (C=C4)C (=O)OCC .


Physical And Chemical Properties Analysis

This compound has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 8 hydrogen bond acceptors . The compound also has 11 rotatable bonds .

Scientific Research Applications

Synthesis and Structural Analysis

Research into the synthesis and structural analysis of pyrimidine derivatives, including ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate and related compounds, has shown significant interest due to their potential biological activities. These studies involve the development of novel synthetic routes, characterization through NMR, IR, mass spectroscopy, and crystallography, and exploration of their structural properties to understand the relationship between structure and function (Stolarczyk et al., 2018; Goryaeva et al., 2015).

Biological Evaluation and Pharmacological Potentials

The exploration of the pharmacological potentials of pyrimidine derivatives encompasses their cytotoxic activities against various cancer cell lines and potential as anti-inflammatory agents. Some derivatives have been found to exhibit selective cytotoxicity towards cancer cells without significant toxicity to normal cells, suggesting their potential in cancer therapy. Furthermore, modifications to the pyrimidine core, such as the introduction of different substituents, have been explored to enhance their biological activities and understand the underlying mechanisms of action (Šterk et al., 2012; Munier-Lehmann et al., 2015).

Environmental and Microbial Interactions

Investigations into the environmental and microbial degradation of related pyrimidine compounds reveal their interactions and breakdown mechanisms in natural settings. Studies focusing on microbial strains capable of degrading these compounds help in understanding their environmental fate and potential for bioremediation. The identification of metabolic pathways and degradation products contributes to the assessment of environmental impact and safety (Sharma et al., 2012; Li et al., 2016).

Chemical and Physical Properties

The investigation of the chemical and physical properties of pyrimidine derivatives through computational and experimental studies provides insights into their nonlinear optical (NLO) properties, electronic structure, and potential for application in materials science. Such studies are crucial for designing new materials with desired optical and electronic functionalities (Kiven et al., 2023; Stolarczyk et al., 2021).

properties

IUPAC Name

ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O4S/c1-3-35-25(34)20-7-11-23(12-8-20)32-16-21(13-19-14-29-26(30-15-19)36-4-2)24(33)31-27(32)37-17-18-5-9-22(28)10-6-18/h5-12,14-16H,3-4,13,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPNCCWOTBBVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=N1)CC2=CN(C(=NC2=O)SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470686
Record name GW-1100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate

CAS RN

306974-70-9
Record name GW-1100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate

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